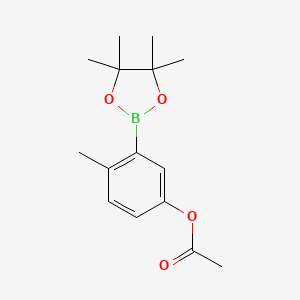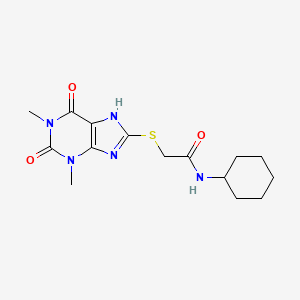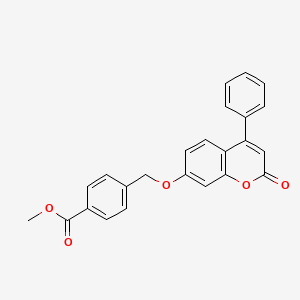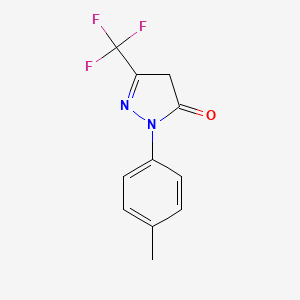![molecular formula C25H28ClN5O2S B2774674 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-78-7](/img/structure/B2774674.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring. The presence of these functional groups suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and ethoxyphenyl groups, and the formation of the thiazole and triazole rings. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, thiazole, and triazole rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Piperazine derivatives have been investigated for their antibacterial properties. This compound’s structure includes a piperazine moiety, which suggests potential antibacterial activity. Further studies could explore its effectiveness against specific bacterial strains and mechanisms of action .
Anticancer Potential
Certain piperazine derivatives exhibit anticancer properties. For instance, compounds like 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine have been explored as potential anticancer agents. Investigating this compound’s impact on cancer cells could be valuable .
Antiviral Applications
Given the diverse biological activities associated with piperazine-containing compounds, it’s worth exploring their antiviral potential. Investigate whether this compound shows any inhibitory effects against specific viruses .
Neurological Disorders
The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s diseases. While this compound may not directly address these conditions, understanding its impact on neural pathways could be relevant .
Psychoactive Properties
Piperazine derivatives are sometimes used illicitly for recreational purposes. Investigate whether this compound exhibits any psychoactive effects or interacts with neurotransmitter systems .
Other Pharmacological Activities
Explore potential applications beyond the mentioned fields. Piperazine derivatives have been studied for antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-8-10-20(11-9-17)33-4-2)30-14-12-29(13-15-30)19-7-5-6-18(26)16-19/h5-11,16,22,32H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXNPHGSHSASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2774591.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)
![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)
![6-(4-chlorobenzyl)-8-(4-ethoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2774599.png)
![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)





![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)
